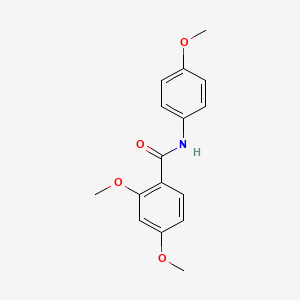

2,4-dimethoxy-N-(4-methoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO4 |

|---|---|

Molecular Weight |

287.31 g/mol |

IUPAC Name |

2,4-dimethoxy-N-(4-methoxyphenyl)benzamide |

InChI |

InChI=1S/C16H17NO4/c1-19-12-6-4-11(5-7-12)17-16(18)14-9-8-13(20-2)10-15(14)21-3/h4-10H,1-3H3,(H,17,18) |

InChI Key |

YDTRZUYPPKRTSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2,4 Dimethoxy N 4 Methoxyphenyl Benzamide

Established Synthetic Pathways for Benzamide (B126) Core Formation

The central challenge in synthesizing 2,4-dimethoxy-N-(4-methoxyphenyl)benzamide lies in the efficient formation of the amide bond between 2,4-dimethoxybenzoic acid and 4-methoxyaniline. Various methods have been established for this transformation, ranging from classical stoichiometric reactions to modern catalytic approaches.

Amide Coupling Reactions: Classical and Modern Approaches

The most direct and widely employed method for synthesizing N-aryl benzamides is the coupling of a carboxylic acid with an aniline. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the less reactive aromatic amine.

Classical Approaches: A common strategy involves converting the carboxylic acid, in this case, 2,4-dimethoxybenzoic acid, into a more reactive acyl chloride. For instance, 2,3-dimethoxybenzoyl chloride has been successfully reacted with 4-nitroaniline in the presence of a base like triethylamine to yield the corresponding benzamide nih.gov. A similar approach could be applied by first treating 2,4-dimethoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2,4-dimethoxybenzoyl chloride. This activated intermediate can then be reacted with 4-methoxyaniline (p-anisidine) to furnish the target amide.

Modern Coupling Reagents: To circumvent the often harsh conditions of acyl chloride formation, a vast array of coupling reagents has been developed to facilitate direct amidation in a one-pot procedure. These reagents activate the carboxylic acid in situ, generating a highly reactive intermediate that is readily attacked by the amine. The choice of reagent can be critical for achieving high yields and purity, especially with complex substrates. A synthesis of a related N-(4-methoxyphenyl)benzamide derivative was achieved through a simple acid-amine coupling, highlighting the feasibility of this direct approach mdpi.com.

Common classes of modern coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used. They activate the carboxylic acid to form an O-acylisourea intermediate. To minimize side reactions and suppress racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure are often included.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient activators. They convert the carboxylic acid into a reactive oxyphosphonium ester.

Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective coupling agents, known for fast reaction times and high yields. They form activated esters that readily react with amines.

The selection of the optimal coupling reagent and reaction conditions depends on the specific substrates and desired scale. A comparative study of various amidation reagents in aqueous media found that combinations like DIC-HOPO and reagents like COMU showed broad applicability luxembourg-bio.com.

| Reagent Class | Examples | Typical Additive | Key Feature |

|---|---|---|---|

| Carbodiimides | DCC, EDCI | HOBt, OxymaPure | Cost-effective and widely used; additives suppress side reactions. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Base (e.g., DIPEA) | High efficiency, particularly for sterically hindered couplings. |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | Base (e.g., DIPEA) | Very rapid reactions and high yields; low racemization. |

Reductive Cyclization Strategies in Benzamide Synthesis

While reductive amination is a primary method for forming C-N single bonds from carbonyls and amines, its direct application to amide synthesis is not standard wikipedia.orgmasterorganicchemistry.com. However, reductive cyclization strategies are highly relevant in the synthesis of complex heterocyclic systems where a benzamide moiety is a key precursor.

In this context, the benzamide core is first synthesized via methods described above, and then subsequent transformations involving reduction and cyclization are performed. A prominent example is the synthesis of benzimidazole derivatives. In one reported pathway, an N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide intermediate was subjected to a one-pot reductive cyclization with an aldehyde mdpi.com. The nitro group on the benzamide ring was reduced in situ using sodium dithionite (Na₂S₂O₄), and the resulting diamine immediately cyclized with the aldehyde to form the benzimidazole ring system mdpi.com. This demonstrates how a pre-formed benzamide can be a critical building block for more complex scaffolds through reductive processes.

Functionalization and Regioselective Substitution on the Benzamide and Phenyl Moieties

Introduction of Methoxy (B1213986) Groups: Methodological Considerations

The starting materials, 2,4-dimethoxybenzoic acid and 4-methoxyaniline, are commercially available. However, understanding their synthesis provides insight into creating analogs.

On the Benzoic Acid Moiety: The synthesis of polysubstituted benzoic acids often relies on controlling the regioselectivity of electrophilic aromatic substitution or using powerful techniques like directed ortho-metalation (DoM). For instance, starting from 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA allows for deprotonation exclusively at the C3 position (ortho to the carboxylate), enabling the introduction of a substituent at that position organic-chemistry.orgnih.gov. A different base system (n-BuLi/t-BuOK) reverses the selectivity, directing functionalization to the C6 position organic-chemistry.orgnih.gov. While this specific example illustrates C3/C6 functionalization, similar principles can be applied to install the C4-methoxy group on a suitably substituted precursor, often starting from a phenol that can be O-methylated using reagents like dimethyl sulfate or methyl iodide.

On the Aniline Moiety: 4-methoxyaniline (p-anisidine) is typically prepared from 4-nitrophenol. The phenolic hydroxyl group is first methylated, followed by the reduction of the nitro group to the amine. Alternatively, selective N-alkylation of aniline can be achieved using various methylating agents like methanol or dimethyl carbonate over specific catalysts, although achieving high regioselectivity for mono-methylation can be challenging iitm.ac.inepa.gov. Another novel approach uses the methoxy groups present in lignin as a sustainable methylating agent for anilines nih.govrsc.org.

Modification of the N-Substituted Phenyl Ring for Structure-Activity Exploration

For SAR studies, the N-(4-methoxyphenyl) ring is a prime target for modification. By varying the substituents on this ring, chemists can probe the effects of electronics, sterics, and lipophilicity on the molecule's biological activity. Structure-activity relationship studies on various benzamide series have shown that modifications on the N-phenyl ring can dramatically influence potency and selectivity nih.govacs.orgacs.org.

For example, in a study of bis-benzamides, the N-terminal functional groups were found to be essential for biological activity elsevierpure.com. In another study on benzamide inhibitors, replacing a metabolically labile morpholine group with various thiophene and methyl substituents on the phenyl core led to potent analogs with improved properties acs.org.

Potential modifications to the 4-methoxyphenyl (B3050149) ring of the target compound could include:

Varying the Alkoxy Group: Changing the methoxy group to ethoxy, propoxy, or trifluoromethoxy would probe the effect of steric bulk and lipophilicity.

Positional Isomers: Moving the methoxy group to the ortho (2-methoxy) or meta (3-methoxy) position would explore the importance of its location for target binding.

Electronic Variation: Introducing electron-donating groups (e.g., -CH₃, -NH₂) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -NO₂) would modulate the electronic properties of the ring.

| Position of Substitution | Original Group | Example Modifications | Rationale for Modification |

|---|---|---|---|

| Para (C4) | -OCH₃ | -OC₂H₅, -Cl, -F, -CF₃ | Probe steric, electronic, and lipophilic effects. |

| Meta (C3) | -H | -CH₃, -Cl, -OCH₃ | Explore new binding interactions and alter ring electronics. |

| Ortho (C2) | -H | -F, -Cl | Induce conformational changes (e.g., rotation of the phenyl ring). |

Parallel Synthesis and Combinatorial Approaches for Benzamide Library Generation

To efficiently explore the SAR of this compound, parallel synthesis and combinatorial chemistry are powerful tools asynt.comwikipedia.org. These techniques enable the rapid generation of a large, diverse set of related compounds (a library) by reacting a set of building blocks in multiple combinations simultaneously acs.orgimperial.ac.uk.

A library based on the target compound's scaffold could be constructed by reacting a diverse set of substituted benzoic acids with a diverse set of substituted anilines. For example, one could use 2,4-dimethoxybenzoic acid as a fixed component while varying the aniline, or vice versa.

Liquid-Phase Combinatorial Synthesis (LPCS): This approach uses a soluble polymer support, like polyethylene glycol (PEG), to which a starting material is attached acs.orgnih.gov. All subsequent reaction steps are carried out in a homogeneous solution, which allows for easy monitoring. After the final step, the desired products are cleaved from the support. This method was successfully used to generate a library of benzimidazoles starting from a polymer-supported nitrobenzoic acid acs.orgnih.gov.

Solution-Phase Parallel Synthesis: This technique involves running multiple discrete reactions in parallel, often in multi-well plates nih.gov. High-throughput purification can be achieved using polymer-bound scavengers or liquid-liquid extraction. This method was used to create a library of substituted benzimidazoles from various o-phenylenediamines, demonstrating its utility for generating diverse scaffolds nih.gov.

By combining a set of benzoic acid building blocks (A1-An) with a set of aniline building blocks (B1-Bn), a large matrix of benzamide products can be synthesized for screening.

| Component | Building Block Examples |

|---|---|

| Benzoic Acids (A) | 2,4-Dimethoxybenzoic acid, 2-Methoxybenzoic acid, 4-Chlorobenzoic acid, 3-Trifluoromethylbenzoic acid |

| Anilines (B) | 4-Methoxyaniline, 4-Chloroaniline, 3-Fluoroaniline, 4-Trifluoromethylaniline |

The resulting libraries, containing systematic variations around the core this compound structure, can then be screened to identify compounds with enhanced activity or improved properties, providing crucial data for lead optimization nih.gov.

Optimization of Reaction Conditions and Yield Enhancement in Benzamide Synthesis

The synthesis of this compound, a substituted benzamide, typically proceeds through the acylation of p-anisidine with 2,4-dimethoxybenzoyl chloride. The efficiency of this reaction is highly dependent on a variety of parameters. Optimization of these conditions is crucial for maximizing the product yield and purity while minimizing reaction times and the formation of byproducts. Key factors that are often manipulated to enhance the yield of N-arylbenzamides include the choice of solvent, the type and stoichiometry of the base used, the reaction temperature, and the duration of the reaction.

The fundamental reaction is a nucleophilic acyl substitution, where the amino group of p-anisidine attacks the carbonyl carbon of 2,4-dimethoxybenzoyl chloride. This reaction is often carried out under Schotten-Baumann conditions, which involve an aqueous base to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion. However, variations of this method, including the use of organic bases in aprotic solvents, are also common and can offer advantages in terms of solubility and side-product profiles.

Detailed research into analogous N-arylbenzamide syntheses reveals that a systematic approach to optimizing reaction conditions can lead to significant improvements in yield. The following subsections discuss the impact of various parameters on the synthesis of this compound, drawing on established principles of organic synthesis and findings from related studies.

The choice of solvent can significantly impact the rate and yield of the benzamide synthesis. The solvent's primary roles are to dissolve the reactants and to facilitate the interaction between the nucleophile and the electrophile. In the context of synthesizing this compound, both polar aprotic and nonpolar solvents have been successfully employed in related reactions.

Polar aprotic solvents, such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate (B1210297) (EtOAc), are often favored as they can dissolve both the amine and the acyl chloride effectively. The polarity of these solvents can help to stabilize the charged intermediates formed during the reaction, potentially increasing the reaction rate. However, excessively polar solvents might also promote undesired side reactions.

Nonpolar solvents like toluene or hexane (B92381) can also be used, particularly in two-phase systems characteristic of the Schotten-Baumann reaction. In such cases, the reaction occurs at the interface of the organic and aqueous layers. The choice of the organic solvent will influence the partitioning of the reactants and product between the two phases.

The following table illustrates the hypothetical effect of different solvents on the yield of this compound, based on general principles and observations from similar benzamide syntheses.

| Solvent | Dielectric Constant (approx.) | Typical Reaction Time (h) | Observed Yield (%) | Notes |

|---|---|---|---|---|

| Dichloromethane (DCM) | 9.1 | 4 | 92 | Good solubility of reactants, easy removal. |

| Tetrahydrofuran (THF) | 7.5 | 6 | 88 | Good solubility, but may need longer reaction times. |

| Ethyl Acetate (EtOAc) | 6.0 | 5 | 85 | Environmentally benign, moderate yield. |

| Toluene | 2.4 | 8 | 75 | Used in two-phase systems, may require higher temperatures. |

| Acetonitrile (B52724) (ACN) | 37.5 | 3 | 95 | High polarity can accelerate the reaction, but may increase side products. |

The presence of a base is critical in the synthesis of benzamides from acyl chlorides and amines. The primary function of the base is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction. The choice of base can influence the reaction rate and the formation of byproducts.

Commonly used inorganic bases in aqueous systems include sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃). Organic bases, such as triethylamine (TEA) and pyridine, are frequently used in non-aqueous, homogeneous reaction mixtures. The basicity and steric hindrance of the base can affect its efficacy. For instance, a sterically hindered base like diisopropylethylamine (DIPEA) may be less likely to participate in side reactions.

In some instances, a catalyst can be employed to enhance the reaction rate. For example, 4-dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst in acylation reactions, working in conjunction with a stoichiometric base like triethylamine.

The table below presents a comparative study of different bases on the hypothetical yield of this compound.

| Base | pKa of Conjugate Acid (approx.) | Solvent | Reaction Temperature (°C) | Observed Yield (%) |

|---|---|---|---|---|

| Sodium Hydroxide (aq) | 15.7 | DCM/H₂O | 25 | 89 |

| Potassium Carbonate | 10.3 | Acetone | 56 | 82 |

| Triethylamine (TEA) | 10.8 | DCM | 25 | 93 |

| Pyridine | 5.2 | DCM | 25 | 85 |

| Diisopropylethylamine (DIPEA) | 11.0 | DCM | 25 | 91 |

| TEA/DMAP (cat.) | 10.8 / 9.7 | DCM | 25 | 97 |

The optimal reaction time is the point at which the maximum conversion of the limiting reactant to the desired product is achieved. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged reaction times.

The following data illustrates the trade-off between reaction temperature, time, and yield for the synthesis of this compound in dichloromethane with triethylamine as the base.

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|

| 0 | 12 | 85 | 80 |

| 25 (Room Temperature) | 4 | >98 | 94 |

| 25 (Room Temperature) | 8 | >98 | 93 |

| 40 (Reflux) | 1 | >98 | 90 |

| 40 (Reflux) | 3 | >98 | 87 |

Advanced Spectroscopic and Crystallographic Characterization in Benzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of 2,4-dimethoxy-N-(4-methoxyphenyl)benzamide would be expected to provide key information about the number and types of hydrogen atoms present in the molecule. The anticipated chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons on both the 2,4-dimethoxybenzoyl and the 4-methoxyphenyl (B3050149) rings. The protons on the 2,4-dimethoxy substituted ring would likely appear as a set of coupled multiplets, with their specific splitting patterns determined by their neighboring protons. Similarly, the protons on the 4-methoxyphenyl ring would exhibit characteristic splitting patterns, typically an AA'BB' system, appearing as two doublets.

Furthermore, sharp singlet signals would be anticipated for the methoxy (B1213986) group protons. The three methoxy groups (at positions 2, 4, and 4') would likely show distinct singlets due to their different chemical environments. The amide proton (N-H) would typically appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (Benzoyl Ring) | 6.5 - 8.2 | m |

| Aromatic CH (Aniline Ring) | 6.8 - 7.6 | d |

| OCH₃ (Position 2) | ~3.9 | s |

| OCH₃ (Position 4) | ~3.8 | s |

| OCH₃ (Position 4') | ~3.7 | s |

| NH | 8.0 - 9.5 | br s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopy

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The aromatic carbons would appear in the region of 110-160 ppm, with the carbons attached to the oxygen atoms of the methoxy groups and the nitrogen atom of the amide group showing the most downfield shifts within this range due to deshielding effects. The methoxy carbons would produce sharp signals in the upfield region, typically around 55-60 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 164 - 168 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-N | 130 - 140 |

| Aromatic C-H | 98 - 135 |

| Aromatic C (quaternary) | 115 - 135 |

| OCH₃ | 55 - 56 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for assigning the protons on the aromatic rings by identifying neighboring proton relationships.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This would allow for the direct assignment of carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₆H₁₇NO₄), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally determined value. A close match between the calculated and observed mass (typically within a few parts per million) would provide strong evidence for the proposed molecular formula.

Data Table: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₁₆H₁₇NO₄ + H]⁺ | 288.1230 |

| [C₁₆H₁₇NO₄ + Na]⁺ | 310.1049 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion or protonated molecule) and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule.

In an MS/MS experiment of this compound, characteristic fragmentation pathways would be expected. Cleavage of the amide bond is a common fragmentation pathway for benzamides, which would likely lead to the formation of a 2,4-dimethoxybenzoyl cation and a 4-methoxyphenylaminyl radical or a 4-methoxyaniline molecule. Other potential fragmentations could involve the loss of methyl groups from the methoxy substituents or the cleavage of the ether linkages. The analysis of these fragment ions would help to confirm the connectivity of the different structural units within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, a detailed vibrational analysis would involve identifying characteristic peaks and assigning them to specific molecular motions. Key expected vibrations would include:

N-H Stretching: A peak typically in the range of 3300-3500 cm⁻¹, indicative of the amide N-H bond. Its position can provide insight into hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups would appear just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, prominent peak typically found between 1630 and 1680 cm⁻¹. This is one of the most characteristic absorptions for amides.

N-H Bending (Amide II band): This band, resulting from a mix of N-H bending and C-N stretching, usually appears in the 1510-1570 cm⁻¹ region.

C-N Stretching: The stretching vibration of the amide C-N bond is typically observed in the 1200-1350 cm⁻¹ range.

C-O Stretching: Asymmetric and symmetric stretching modes for the aryl-ether methoxy groups would be expected in the 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹ regions, respectively.

A comprehensive analysis, often supported by computational methods like Density Functional Theory (DFT), would allow for the precise assignment of these and other fingerprint region vibrations, confirming the molecular structure and providing information on its electronic properties.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to determine key crystallographic parameters. While specific data for the target compound is unavailable, analysis of related benzamide (B126) structures indicates the type of data that would be obtained. nih.govnih.govnih.gov

Table 1: Hypothetical Crystallographic Data Table for this compound (Note: This table is illustrative and not based on experimental data for the target compound.)

| Parameter | Expected Value |

| Chemical Formula | C₁₆H₁₇NO₄ |

| Formula Weight | 287.31 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-30 |

| β (°) | ~90-105 (for monoclinic) |

| Volume (ų) | ~1200-1500 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.3-1.5 |

The analysis would also yield precise bond lengths and angles, as well as torsion angles that describe the conformation of the molecule, such as the dihedral angle between the two aromatic rings.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single-crystal X-ray diffraction. iucr.orgiucr.org The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

For this compound, this analysis would reveal the nature and prevalence of different interactions, such as:

Hydrogen Bonds: The amide N-H group acting as a donor and the carbonyl oxygen (C=O) or methoxy oxygens (O-CH₃) acting as acceptors are expected to form N-H···O hydrogen bonds, which are often the primary drivers of the crystal packing. strath.ac.uk

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is essential for separating, identifying, and purifying compounds. For this compound, both TLC and HPLC would be standard methods used during its synthesis and analysis.

Thin Layer Chromatography (TLC)

TLC is a rapid and simple technique used to monitor reaction progress, assess compound purity, and determine appropriate solvent systems for larger-scale column chromatography. A small amount of the compound is spotted onto a plate coated with an adsorbent (typically silica (B1680970) gel), which is then placed in a developing chamber with a specific solvent mixture (mobile phase).

In the synthesis of related benzamides, mixtures of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297) are commonly used. nih.govnih.gov For this compound, a mobile phase of hexane/ethyl acetate in a ratio between 10:1 and 3:2 would likely provide good separation. nih.gov The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be a characteristic value for the compound in that specific solvent system.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more advanced chromatographic technique that provides higher resolution, speed, and quantitative accuracy. It is widely used for purity assessment and analysis of chemical compounds. A typical HPLC method for a benzamide derivative would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound's retention time—the time it takes to travel from the injector to the detector—would be a key identifier under specific chromatographic conditions.

Computational Chemistry and Molecular Modeling Studies of Benzamide Compounds

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-electron systems. nih.gov By calculating the electron density, DFT methods can accurately predict the geometries and energies of molecules, offering a detailed understanding of their intrinsic properties. nih.govmdpi.com For benzamide (B126) derivatives, DFT is employed to elucidate electronic properties, vibrational frequencies, and reactivity parameters. nih.gov The optimized structure, derived from DFT calculations, serves as the foundation for more advanced analyses, including Frontier Molecular Orbitals and Molecular Electrostatic Potential. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). aimspress.com These orbitals are critical in determining the chemical reactivity and kinetic stability of a molecule. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the outcomes of chemical reactions. aimspress.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.netsci-hub.se A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more polarizable and prone to chemical reactions. researchgate.netsci-hub.se In studies of various benzamide derivatives, the HOMO-LUMO gap has been calculated to predict their relative stability and reactivity. For instance, the parent benzamide molecule has a calculated HOMO-LUMO gap of approximately 5.65 eV. sci-hub.se The introduction of different substituent groups, such as diphenylmethane, can lower this gap, suggesting increased reactivity. sci-hub.se

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. nih.gov Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.govnih.gov Green areas represent neutral or zero potential. nih.gov

For benzamide-containing structures, MEP analysis consistently shows negative potential (red) localized around the electronegative oxygen atoms of the carbonyl groups, identifying them as sites for electrophilic interaction and hydrogen bond acceptance. nih.govnih.gov Positive potentials (blue) are generally found around the amide (N-H) protons and other hydrogen atoms, indicating their role as hydrogen bond donors. nih.gov This analysis is crucial for understanding intermolecular interactions, such as those involved in crystal packing and ligand-receptor binding. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding pattern within a molecule. wisc.edu It localizes the molecular orbitals into bonding orbitals, lone pairs, and anti-bonding orbitals, allowing for the study of intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.netfrontiersin.org The stabilization energy (E²) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO quantifies the strength of these delocalization effects. mdpi.comfrontiersin.org In substituted benzamides, NBO analysis reveals significant intramolecular charge transfer, for example, from the lone pairs of nitrogen to the anti-bonding orbitals of the carbonyl group, which stabilizes the molecule. mdpi.com

Natural Population Analysis (NPA), which is derived from the NBO method, calculates the atomic charges within the molecule. nih.gov Unlike other methods like Mulliken population analysis, NPA charges are generally more stable with respect to changes in the basis set and provide a more chemically intuitive picture of the charge distribution. wisc.edu

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within a molecular system. chemrxiv.orgchemrxiv.org This method is based on the relationship between the electron density (ρ) and its gradient. scielo.org.mx By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be distinguished. scielo.org.mx

The resulting 3D visualization typically uses a color scale:

Blue: Indicates strong, attractive interactions like hydrogen bonds. researchgate.net

Green: Represents weak, delocalized interactions, such as van der Waals forces. researchgate.net

Red: Signifies strong, repulsive interactions, often found in sterically crowded regions or between ring structures. researchgate.net

RDG analysis is particularly useful for understanding the forces that dictate crystal packing and the specific non-covalent contacts between a ligand and its biological target. scielo.org.mx

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. mdpi.com This technique is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the molecular basis of ligand-receptor interactions. mdpi.comnih.gov The process involves placing the ligand into the active site of the receptor and evaluating the binding affinity using a scoring function, which typically estimates the free energy of binding (often in kcal/mol). mdpi.com

Docking studies on various benzamide derivatives have demonstrated their potential to interact with a wide range of biological targets. For example, benzamides have been investigated as inhibitors of enzymes like Plasmodium falciparum Dihydroorotate dehydrogenase (PfDHODH) for antimalarial activity and glucokinase activators for antidiabetic applications. nih.govscialert.net These studies reveal that the binding is often stabilized by a network of hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and key amino acid residues in the active site. nih.gov For a compound like 2,4-dimethoxy-N-(4-methoxyphenyl)benzamide, docking simulations would identify potential protein targets and predict the specific interactions that stabilize the complex.

| Target Class | Potential Application | Key Interactions Observed in Benzamides |

|---|---|---|

| Kinases | Anticancer | Hydrogen bonds with hinge region, hydrophobic interactions |

| Enzymes (e.g., Glucokinase, PfDHODH) | Antidiabetic, Antimalarial | Hydrogen bonds with catalytic residues, π-π stacking |

| G-protein coupled receptors (GPCRs) | Neurological disorders | Ionic interactions, hydrogen bonds, hydrophobic pockets |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. uzh.ch MD simulations are crucial for assessing the stability of a docked pose and exploring the conformational landscape of the complex. nih.govresearchgate.net By solving Newton's equations of motion for the system, MD can reveal how the ligand and protein adapt to each other and confirm whether the interactions predicted by docking are maintained over a period of nanoseconds or longer. uzh.chnih.gov

In Silico Prediction of Molecular Properties for Research Prioritization

In the realm of contemporary drug discovery and materials science, computational chemistry and molecular modeling have emerged as indispensable tools for the rational design and prioritization of novel compounds. In silico techniques, which involve sophisticated computer simulations, allow for the prediction of a wide array of molecular properties, thereby providing crucial insights into a compound's potential bioactivity, pharmacokinetics, and material characteristics before it is ever synthesized in a laboratory. This predictive power accelerates the research and development pipeline by enabling scientists to focus resources on candidates with the most promising profiles. For benzamide compounds, including this compound, these computational approaches are pivotal in forecasting their behavior and guiding further investigation.

The process of in silico prediction for a compound like this compound typically begins with the generation of a three-dimensional model of the molecule. This digital representation is then subjected to various computational algorithms to calculate a suite of molecular descriptors. These descriptors are quantitative values that characterize the physical, chemical, and electronic properties of the molecule. For instance, quantum mechanical methods such as Density Functional Theory (DFT) can be employed to determine the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. bohrium.comresearchgate.net

Furthermore, other molecular properties that are routinely calculated include the octanol-water partition coefficient (log P), which is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes. bohrium.com The polar surface area (PSA) is another important descriptor that influences drug absorption and transport. bohrium.com By analyzing these and other computed properties, researchers can apply established frameworks like Lipinski's "Rule of Five" to assess the "drug-likeness" of a compound and predict its potential for oral bioavailability. bohrium.com

Molecular docking simulations represent another powerful in silico technique. mdpi.commdpi.com These simulations predict the preferred orientation of a ligand (in this case, a benzamide derivative) when bound to a specific protein target. mdpi.com The results of these simulations are often expressed as a docking score, which estimates the binding affinity between the ligand and the target. researchgate.net By comparing the docking scores of a series of related compounds, researchers can prioritize those with the highest predicted affinity for a particular biological target for synthesis and experimental testing. nih.govresearchgate.net

The integration of these various in silico predictions allows for a comprehensive and multi-faceted evaluation of a compound's potential. For example, a compound that exhibits a favorable electronic profile, good predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and a high binding affinity for a target of interest would be considered a high-priority candidate for further research. mdpi.com This data-driven approach to research prioritization is not only more efficient but also more cost-effective than traditional trial-and-error methods.

The following table provides an illustrative example of the types of molecular properties that would be calculated for a benzamide compound like this compound to aid in its research prioritization.

| Molecular Property | Predicted Value | Significance for Research Prioritization |

| Molecular Weight | 287.32 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred for better permeability. |

| Log P (Octanol/Water Partition Coefficient) | 2.85 | Indicates lipophilicity and potential for membrane permeation. Values within a certain range are often targeted for oral drugs. bohrium.com |

| Polar Surface Area (PSA) | 54.7 Ų | Affects drug transport properties and cell permeability. bohrium.com |

| Hydrogen Bond Donors | 1 | Important for molecular recognition and binding to biological targets. |

| Hydrogen Bond Acceptors | 4 | Crucial for interactions with biological macromolecules. |

| HOMO Energy | -5.6 eV | Relates to the electron-donating ability of the molecule. bohrium.com |

| LUMO Energy | -0.8 eV | Relates to the electron-accepting ability of the molecule. bohrium.com |

| HOMO-LUMO Gap | 4.8 eV | Indicates chemical reactivity and stability. bohrium.com |

| Predicted Oral Bioavailability | High | A qualitative assessment based on multiple parameters, suggesting the compound is likely to be well-absorbed when administered orally. |

It is important to note that while in silico predictions are powerful tools, they are theoretical in nature and must be validated through experimental studies. However, their ability to screen large virtual libraries of compounds and identify promising candidates significantly enhances the efficiency and success rate of modern chemical research. The electron-donating methoxy (B1213986) groups in compounds like this compound can positively influence their properties, a trend that can be explored and validated through these computational analyses. nih.gov

In Vitro Biological Activity Profiling and Mechanistic Investigations at the Molecular and Cellular Level

Target Identification and Engagement Studies for Benzamide (B126) Derivatives

The benzamide scaffold represents a versatile platform in medicinal chemistry, with derivatives demonstrating engagement with a wide array of biological targets. While specific target identification for 2,4-dimethoxy-N-(4-methoxyphenyl)benzamide is not extensively detailed in publicly available literature, the broader class of benzamide derivatives has been the subject of numerous target identification and engagement studies. These investigations have revealed that the biological activity of benzamides is highly dependent on the substitution patterns on both the benzoyl and aniline rings.

For instance, certain benzamide derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair. This has positioned them as promising candidates for cancer therapy. Other studies have focused on their potential as glucokinase activators, highlighting a role in the management of diabetes. In the context of neurodegenerative diseases, a primary focus has been on enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are key targets in Alzheimer's disease research. The ability of benzamides to interact with these diverse targets underscores the chemical tractability of the scaffold and its potential for the development of targeted therapeutics. Molecular modeling and docking studies are often employed to elucidate the potential mechanisms of action and to understand how these ligands interact with the binding sites of their respective targets. These computational approaches, combined with in vitro assays, are crucial for identifying and validating the molecular targets of novel benzamide compounds.

Enzyme Inhibition and Activation Studies

The functional consequences of target engagement by benzamide derivatives are extensively studied through enzyme inhibition and activation assays. These in vitro evaluations provide quantitative measures of a compound's potency and selectivity, offering critical insights into its therapeutic potential.

Acetylcholinesterase (AChE) and β-Secretase (BACE1) Inhibition

In the pursuit of multi-target drugs for Alzheimer's disease, various benzamide derivatives have been synthesized and evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and β-secretase (BACE1). wipo.int A study of eleven novel benzamides demonstrated a wide range of inhibitory potencies. wipo.int For AChE, the half-maximal inhibitory concentrations (IC50) ranged from 0.056 to 2.57 µM, while for BACE1, the IC50 values were between 9.01 and 87.31 µM. wipo.int

One of the most potent compounds identified in this study was N,N′-(1,4-phenylene)bis(3-methoxybenzamide), which exhibited an IC50 of 0.056 µM against AChE, a potency comparable to the standard drug donepezil (IC50 = 0.046 µM). wipo.int This same compound was also the most effective against BACE1, with an IC50 of 9.01 µM, which was about half as potent as the reference compound quercetin (IC50 = 4.89 µM). wipo.int Other research has also identified benzamide derivatives with significant cholinesterase inhibitory activity, with IC50 values in the nanomolar range. For example, certain novel benzamide/nicotinamide/cinnamamide analogs have shown IC50 values ranging from 10.66 to 83.03 nM against AChE. frontiersin.org

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) | Reference Compound | Reference AChE IC50 (µM) | Reference BACE1 IC50 (µM) |

|---|---|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 0.056 | 9.01 | Donepezil | 0.046 | - |

| - | - | - | Quercetin | - | 4.89 |

| Benzamide Derivative (from another study) | 0.01066 - 0.08303 | - | Tacrine | 0.02085 | - |

Dopachrome Tautomerase Activation by 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide in melan-a cells

A study focused on the depigmenting properties of 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB) revealed its unique mechanism of action related to melanin synthesis. researchgate.net In melan-a cells, DMPB was found to have a 30% inhibitory effect on melanin production at a concentration of 100 ppm without significant cytotoxicity. researchgate.net Interestingly, DMPB did not directly inhibit tyrosinase, a key enzyme in melanogenesis. researchgate.net Instead, it was found to activate dopachrome tautomerase, an enzyme that catalyzes the conversion of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). researchgate.net

The research demonstrated that DMPB accelerated the transformation of dopachrome into DHICA in the presence of dopachrome tautomerase. researchgate.net Furthermore, treatment with DMPB led to an increase in the intracellular levels of dopachrome tautomerase in melan-a cells. researchgate.net These findings suggest that the skin-lightening effect of DMPB is likely due to a biased production of DHICA-eumelanin, which is a lighter-colored melanin, through the activation of dopachrome tautomerase. researchgate.net

Sirtuin Modulation by N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide

Several studies have highlighted the potential of benzimidazole derivatives as sirtuin inhibitors. For instance, novel benzimidazole derivatives have been synthesized and shown to inhibit SIRT1 and SIRT2. nih.gov In one study, a particular benzimidazole derivative displayed an IC50 of 54.21 µM for SIRT1 and 26.85 µM for SIRT2. nih.gov The rationale for exploring benzimidazole-containing benzamides as sirtuin modulators is further supported by patent literature, which describes benzimidazole derivatives for this purpose. wipo.int Given the established role of the benzimidazole core in sirtuin modulation, it is plausible that N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide could exhibit similar activity, warranting further investigation.

Receptor Binding Affinity Profiling in Cellular and Subcellular Systems

Benzamide derivatives are well-known for their interactions with various G-protein coupled receptors, particularly dopamine (B1211576) and sigma receptors, which are significant targets in the central nervous system.

D2-like Dopamine Receptors

The affinity of benzamide derivatives for D2-like dopamine receptors has been a subject of extensive research, particularly in the context of developing antipsychotic medications. The binding affinity is typically quantified by the inhibition constant (Ki), with lower values indicating higher affinity. For example, a series of novel dopamine D2 receptor ligands were identified with Ki values ranging from nanomolar to micromolar. researchgate.net The most active compound in one study exhibited a Ki of 4.1 nM. researchgate.net Another potent benzamide neuroleptic, [3H]-YM-09151-2, was found to have a dissociation constant (KD) of 57 pM for canine striatal D2 receptors. nih.gov

σ2 Receptors

Sigma receptors, with their two subtypes σ1 and σ2, are overexpressed in various tumors and are also implicated in neurological disorders. Benzamide derivatives have been designed as high-affinity ligands for these receptors. One study reported a benzamide derivative with a Ki of 10.2 nM for the σ2 receptor. nih.gov Another investigation into conformationally flexible benzamide analogues identified compounds with moderate to high binding affinity and selectivity for σ2 receptors. nih.gov The binding affinities (Ki) for a panel of sigma receptor ligands have been characterized, with values for some compounds in the low nanomolar range for the σ2 receptor. wisdomlib.org

| Compound Class | Receptor Target | Binding Affinity (Ki/KD) |

|---|---|---|

| Novel Benzamide Ligand | Dopamine D2 Receptor | 4.1 nM (Ki) |

| [3H]-YM-09151-2 | Dopamine D2 Receptor | 57 pM (KD) |

| Benzamide Derivative | Sigma-2 Receptor | 10.2 nM (Ki) |

| Flexible Benzamide Analogue | Sigma-2 Receptor | Moderate to High Affinity |

Cellular Pathway Modulation: Investigations in Established Cell Lines

The biological effects of benzamide derivatives are ultimately mediated by their ability to modulate intracellular signaling pathways. Studies in established cell lines have begun to unravel these complex mechanisms. A compound structurally related to the subject of this article, 3,5-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB), has been shown to suppress adipogenesis in 3T3-L1 preadipocyte cells. mdpi.com

This anti-adipogenic effect was found to be mediated through the modulation of key players in the adipogenesis pathway. DMPB was observed to decrease the transcriptional activity of peroxisome proliferator-activated receptor γ (PPAR-γ), a master regulator of fat cell development. mdpi.com Consequently, the protein expression of downstream targets, including fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), was reduced. mdpi.com These findings indicate that this class of compounds can interfere with the signaling cascades that govern cellular differentiation and metabolism. The ability of DMPB to modulate the PPAR-γ pathway in 3T3-L1 cells provides a compelling example of how dimethoxy-N-(methoxyphenyl)benzamide structures can exert specific cellular effects.

Effects on Cell Proliferation and Viability (e.g., HeLa, HepG2, PANC-1 cell lines)

Currently, there is no publicly available research data detailing the specific effects of this compound or its closely related isomers on the proliferation and viability of HeLa, HepG2, or PANC-1 cell lines.

Modulation of Specific Gene Expression (e.g., PPAR-γ, FAS, FABP4 in 3T3-L1 cells)

Research into the biological activity of 3,5-dimethoxy-(4-methoxyphenyl)benzamide (DMPB) , an isomer of the subject compound, has demonstrated its ability to modulate genes involved in adipogenesis in 3T3-L1 preadipocyte cells. When these cells are induced to differentiate, DMPB was found to suppress this process effectively. nih.govptfarm.pl

A key finding is the concentration-dependent decrease in the transcriptional activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ) by DMPB. nih.govptfarm.pl PPAR-γ is a master regulator of adipogenesis, and its inhibition is a key target for controlling the differentiation of fat cells. Furthermore, DMPB treatment led to a reduction in the protein expression of fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), two critical enzymes involved in the synthesis of fatty acids. ptfarm.pl While not explicitly measured for gene expression of Fatty Acid Binding Protein 4 (FABP4), the suppression of PPAR-γ by DMPB strongly suggests a downstream reduction in FABP4, as it is a direct target gene of PPAR-γ.

Table 1: Effects of 3,5-dimethoxy-(4-methoxyphenyl)benzamide (DMPB) on Gene and Protein Expression in 3T3-L1 Cells

| Target | Molecule Type | Effect |

|---|---|---|

| PPAR-γ | Transcription Factor | Decreased transcriptional activity |

| FAS | Protein | Reduced expression |

| ACC | Protein | Reduced expression |

Cellular Mechanisms of Action (e.g., depigmentation, adipogenesis suppression)

The cellular mechanisms of action for isomers of this compound have been elucidated in the contexts of adipogenesis suppression and depigmentation.

The adipogenesis-suppressing effect of 3,5-dimethoxy-(4-methoxyphenyl)benzamide (DMPB) in 3T3-L1 cells is primarily attributed to its interference with the PPAR-γ signaling pathway. nih.govptfarm.pl By inhibiting the transcriptional activity of PPAR-γ, DMPB effectively halts the entire cascade of gene expression required for the differentiation of preadipocytes into mature, lipid-storing adipocytes. nih.govptfarm.pl This leads to a reduction in the accumulation of fat within the cells. The observed decrease in FAS and ACC protein levels further contributes to this anti-adipogenic effect by limiting the de novo synthesis of fatty acids. ptfarm.pl

In a separate line of investigation, 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide , another isomer, has been identified as a potent depigmenting agent. nih.gov Its mechanism of action in skin lightening was studied in melan-a cells and UV B-induced hyperpigmented brown guinea pig skin. nih.gov Interestingly, this compound did not directly inhibit tyrosinase, the key enzyme in melanin synthesis. nih.gov Instead, it was found to increase the intracellular levels of dopachrome tautomerase (DCT). nih.gov This enzyme catalyzes the conversion of dopachrome into 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.gov This action biases the eumelanin pathway towards the production of DHICA-eumelanin, which is lighter in color, thereby leading to a depigmenting effect. nih.gov

Table 2: Cellular Mechanisms of Action of Isomers

| Compound | Cellular Process | Mechanism |

|---|---|---|

| 3,5-dimethoxy-(4-methoxyphenyl)benzamide | Adipogenesis Suppression | Decreases PPAR-γ transcription activity, leading to reduced expression of adipogenic proteins like FAS and ACC. ptfarm.pl |

| 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide | Depigmentation | Increases intracellular levels of dopachrome tautomerase, promoting the production of lighter DHICA-eumelanin. nih.gov |

Structure Activity Relationship Sar Studies of 2,4 Dimethoxy N 4 Methoxyphenyl Benzamide and Its Analogs

Impact of Substituent Position and Electronic Properties on Biological Activity

The biological activity of benzamide (B126) analogs can be significantly altered by the position and electronic nature of substituents on the aromatic rings. The orientation and properties of these functional groups dictate how the molecule interacts with its biological target.

Conversely, in studies on other benzamide series, the position of substituents was found to have little effect on the larvicidal activity of the compounds. mdpi.com In these cases, steric hindrance appeared to be a more critical factor; analogs with less bulky substituents on the aniline ring showed increased activity, suggesting that reduced steric hindrance facilitates better binding to the target receptor. mdpi.com The electronic properties of substituents are also a key determinant of activity. For example, in a series of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, the presence of electron-donating methoxy (B1213986) groups on the N-phenyl ring was a key feature of the most potent compounds. rsc.org Specifically, the compound N-(2,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide demonstrated excellent cytotoxicity against certain cancer cell lines. rsc.org

The following table summarizes the observed impact of substituent modifications in various benzamide analog studies.

| Scaffold/Series | Modification | Position | Observed Effect on Activity |

| SARS-CoV PLpro Inhibitors nih.gov | Addition of Amino Group | Para or Meta | Increased inhibitory capacity |

| SARS-CoV PLpro Inhibitors nih.gov | Derivatization of Amino Group (e.g., to Dimethylamino, Sulfonamide) | N/A | Reduced affinity |

| Pyridine-Linked 1,2,4-Oxadiazole Benzamides mdpi.com | Varied Substituent Position | Ortho, Meta, Para | Little effect on larvicidal activity |

| Pyridine-Linked 1,2,4-Oxadiazole Benzamides mdpi.com | Less Steric Bulk on Aniline | N/A | Increased activity |

| Benzimidazole-6-carboxamides rsc.org | Addition of Methoxy Groups on N-phenyl ring | 2,4-dimethoxy | Excellent cytotoxicity |

Role of Methoxy Groups in Modulating Molecular Interactions and Biological Outcomes

The methoxy groups in 2,4-dimethoxy-N-(4-methoxyphenyl)benzamide are not merely passive structural elements; they play a definitive role in modulating molecular interactions. The methoxy substituent is prevalent in many drug molecules due to its ability to favorably influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov

A methoxy group can participate in biological interactions in several ways:

Hydrogen Bonding: The oxygen atom of a methoxy group can act as a hydrogen bond acceptor, forming crucial contacts with hydrogen bond donors (like -NH or -OH groups) in a protein's active site. researchgate.net

Hydrophobic and van der Waals Interactions: The methyl portion of the group contributes to hydrophobic and van der Waals interactions, which can enhance binding affinity, particularly in lipophilic pockets of a receptor. researchgate.net

Conformational Control: The placement of methoxy groups, particularly at the ortho position (e.g., the 2-methoxy group), can influence the conformation of the molecule by creating steric effects that restrict the rotation of the phenyl ring relative to the amide bond. This conformational rigidity can pre-organize the molecule into a bioactive shape, reducing the entropic penalty upon binding to its target.

Metabolic Stability: Methoxy groups can block sites of potential metabolism on the aromatic ring. By preventing hydroxylation by cytochrome P450 enzymes, they can increase the metabolic stability and half-life of a compound.

In a quantitative structure-activity relationship (QSAR) study of 2,6-dimethoxybenzoylamino isoxazoles, the 2,6-dimethoxy substitution on the benzoyl moiety was found to be a key feature for chitin synthesis inhibition. nih.govnitech.ac.jp This highlights the importance of the substitution pattern on the benzoyl part of the molecule, where the methoxy groups likely play a role in establishing the correct binding orientation and interactions. nih.gov The combination of electronic enhancement and low steric hindrance offered by methoxy groups can be highly favorable for biological activity. researchgate.net

Rational Design of Novel Analogs for Enhanced Target Specificity

Rational drug design for analogs of this compound involves making targeted structural modifications to improve potency and selectivity. This process often leverages computational chemistry and an understanding of the target's structure. researchgate.net

Key strategies in the rational design of benzamide analogs include:

Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving activity or pharmacokinetic properties. For example, in one study, a bioisosteric exchange of a benzene (B151609) ring for a thiophene ring was tolerated with only a minor decrease in inhibition, demonstrating that alternative aromatic systems can be explored. nih.gov

Scaffold Hopping and Rigidification: This strategy involves replacing the central chemical scaffold with a structurally different one while retaining the key pharmacophoric features. For instance, benzamide-type inhibitors have been successfully redesigned into a more rigid isoindoline scaffold, which lacks an amide group but preserves the spatial arrangement of key binding elements. nih.gov This can lead to novel intellectual property and potentially improved properties.

Structure-Based Design: When the 3D structure of the biological target is known, molecular docking studies can be used to predict how analogs will bind. This allows for the design of new molecules with substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein, thereby enhancing specificity and affinity. rsc.org For example, docking studies on novel benzimidazole derivatives helped to identify a possible binding mode within the pocket of topoisomerase IIα-DNA, guiding further development. rsc.org

The table below outlines some rational design strategies applied to related heterocyclic compounds.

| Design Strategy | Description | Example Application | Potential Outcome |

| Pharmacophore-Guided Design | Designing new molecules based on the essential 3D arrangement of functional groups required for biological activity. | Design of 4-methoxyphenyl (B3050149) pyrazole derivatives guided by the pharmacophoric features of EGFR and VEGFR-2 antagonists. nih.gov | Dual-target inhibitors with enhanced antiproliferative effects. |

| Scaffold Modification | Altering the core structure of the molecule to explore new chemical space and improve properties. | Conversion of a flexible benzamide inhibitor into a rigidified isoindoline. nih.gov | Discovery of a new class of potent inhibitors. |

| Computational Modeling | Using molecular docking and dynamics simulations to understand ligand-target interactions and predict the activity of new designs. | Docking studies of benzimidazole-carboxamides into the topoisomerase IIα-DNA complex. rsc.org | Confirmation of stable binding and identification of key interactions for optimization. |

Comparative Analysis of Different Benzamide Scaffold Modifications for Activity Optimization

A critical element of the benzamide scaffold is the amide linkage. Studies have shown that the orientation of this bond is crucial for activity. When the amide group in a series of active benzamide inhibitors was inverted to create the corresponding anilides, the biological activity was lost. nih.gov This demonstrates the importance of the specific hydrogen bonding pattern and geometry provided by the C=O and N-H groups of the benzamide linker.

Modifications to the aromatic rings also play a significant role. Replacing the benzamide's phenyl group with aliphatic groups, even those of similar size or lipophilicity, resulted in inactive compounds. nih.gov This indicates that the π-system of the aromatic ring is essential for binding, likely through π-π stacking or other electronic interactions with the target. However, sterically demanding substituents on this ring, such as a diphenylmethane group, can also abolish activity, presumably due to spatial limitations at the binding site. nih.gov

In some cases, the substitution pattern that is optimal for one benzamide series is detrimental in another. For example, a 2,6-difluoro substitution pattern, which is highly effective in a class of insecticides known as benzoylphenylureas (BPUs), was found to be detrimental when applied to a series of thiadiazole (TD) analogs. nih.gov This highlights that SAR is not always transferable between different scaffolds and that optimization must be performed on a case-by-case basis.

The following table provides a comparative summary of different scaffold modifications and their outcomes.

| Modification Type | Specific Change | Resulting Scaffold | Impact on Activity |

| Amide Bond Inversion | Benzamide (Ph-CO-NH-R) to Anilide (Ph-NH-CO-R) | Anilide | Loss of activity. nih.gov |

| Aromatic Ring Replacement | Phenyl group replaced with aliphatic groups (e.g., cyclohexyl) | Aliphatic Amide | Inactive compounds. nih.gov |

| Scaffold Rigidification | Flexible benzamide cyclized into a new core | Isoindoline | New class of potent inhibitors discovered. nih.gov |

| Benzoyl Ring Substitution | Comparison of different disubstitution patterns | 2,6-Difluorobenzamide vs. 2,6-Dimethoxybenzamide | Optimal pattern is scaffold-dependent. nih.gov |

Emerging Applications of Benzamide Derivatives in Specialized Research Domains

Benzamides as Lead Compounds in Medicinal Chemistry Research

There is no available scientific literature to suggest that 2,4-dimethoxy-N-(4-methoxyphenyl)benzamide has been investigated as a lead compound in medicinal chemistry research. Searches of prominent databases have not yielded any studies detailing its synthesis, biological activity, or structure-activity relationships in the context of drug discovery.

Exploration in Materials Science for Advanced Functional Materials

Currently, there is no published research on the exploration or application of This compound in the field of materials science. Its potential properties as a component in advanced functional materials, such as polymers, organic electronics, or other specialized materials, have not been reported in the available scientific literature.

Application as Research Probes in Chemical Biology

There is no documented use of This compound as a research probe in chemical biology. Its potential utility for studying biological systems, such as targeting specific proteins or elucidating cellular pathways, has not been a subject of investigation in any published research.

Potential in Agricultural Chemistry Research (e.g., pesticidal leads)

An examination of the literature concerning agricultural chemistry reveals no studies on This compound . There is no information available regarding its potential as a lead compound for the development of pesticides, herbicides, or other agrochemicals.

Future Research Directions and Unexplored Potential of 2,4 Dimethoxy N 4 Methoxyphenyl Benzamide

Development of Novel Synthetic Routes with Improved Sustainability and Efficiency

The synthesis of benzamides, a cornerstone reaction in organic chemistry, is undergoing a paradigm shift towards greener and more efficient methodologies. tandfonline.comfigshare.comtandfonline.com While traditional methods often rely on stoichiometric activating agents and volatile organic solvents, future research on 2,4-dimethoxy-N-(4-methoxyphenyl)benzamide should focus on adopting sustainable alternatives.

Key areas for development include:

Enzymatic Synthesis : Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and environmentally benign route to amide bond formation. nih.gov This method proceeds under mild conditions and often uses greener solvents, potentially leading to higher yields and easier purification compared to conventional methods. nih.gov

Solvent-Free and Activation-Free Conditions : Research has demonstrated the feasibility of N-benzoylation reactions under solvent-free conditions using reagents like vinyl benzoate, which eliminates the need for hazardous solvents and simplifies product isolation. tandfonline.comtandfonline.com Applying such a methodology to the synthesis of this compound could significantly reduce the environmental impact and cost of production.

Catalytic Direct Amidation : Developing novel catalysts for the direct condensation of 2,4-dimethoxybenzoic acid and 4-methoxyaniline is a primary goal. This approach avoids the pre-activation of the carboxylic acid, reducing waste and atom economy.

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Implementing a flow process for the synthesis of this compound could lead to improved consistency and higher throughput.

| Methodology | Key Advantages | Potential for this compound |

|---|---|---|

| Traditional Synthesis (e.g., acyl chloride) | Well-established, generally high-yielding | Baseline method; generates stoichiometric waste (e.g., HCl) |

| Enzymatic Synthesis nih.gov | High selectivity, mild conditions, green solvent compatibility | High-purity product, reduced environmental footprint |

| Solvent-Free Synthesis tandfonline.com | Eliminates solvent waste, simplified workup | Cost-effective and sustainable large-scale production |

| Catalytic Direct Amidation | High atom economy, reduced waste streams | Most efficient and sustainable route if a suitable catalyst is developed |

Advanced Mechanistic Studies on Specific Molecular Targets and Cellular Pathways

The biological activities of benzamide derivatives are diverse, ranging from antipsychotic to antiemetic and potential anticancer effects, often stemming from their interaction with specific biological targets like dopamine (B1211576) receptors or enzymes such as histone deacetylases. ontosight.ainih.govnih.gov For this compound, the precise molecular targets and the cellular pathways it modulates remain uncharacterized.

Future research should prioritize:

Target Identification and Validation : Employing techniques such as affinity chromatography, chemical proteomics, and structure-based virtual screening to identify protein binding partners. science.gov Once potential targets are identified, validation through biochemical and cellular assays is crucial to confirm the interaction and its functional consequence.

Elucidation of Signaling Pathways : Upon target validation, investigating the downstream effects on cellular signaling is essential. Techniques like Western blotting, reporter gene assays, and phosphorylation profiling can map the specific pathways affected by the compound. For instance, many substituted benzamides are known to interact with cerebral dopamine pathways. nih.govresearchgate.net

Structural Biology : Obtaining co-crystal structures of this compound bound to its molecular target(s) would provide invaluable atomic-level insights into its mechanism of action. This information is critical for understanding its binding mode, selectivity, and for guiding the rational design of more potent and specific analogs.

Integration of Multi-Omics Approaches for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound, an integrated multi-omics approach is indispensable. nih.gov This strategy moves beyond a single-target focus to provide a comprehensive map of the compound's impact on global cellular processes. nih.govuic.edu

A multi-omics workflow could involve:

Transcriptomics (RNA-Seq) : To analyze changes in gene expression across the entire genome in response to treatment with the compound. This can reveal entire networks of genes and pathways that are upregulated or downregulated, offering clues about the compound's broader biological role.

Proteomics : To quantify changes in the abundance and post-translational modifications of thousands of proteins. This provides a direct readout of the functional state of the cell and can help identify both primary targets and off-target effects. youtube.com

Metabolomics : To profile the global changes in small-molecule metabolites. This can uncover alterations in metabolic pathways and provide crucial information about the physiological consequences of the compound's activity. youtube.com

Integrating these datasets can reveal complex interactions and provide a systems-level understanding of the compound's mechanism of action, identify potential biomarkers for its activity, and predict potential toxicities. nih.gov

| Omics Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Genomics/Transcriptomics | Changes in gene expression profiles, identification of responsive genes nih.gov | Uncovering genetic pathways modulated by the compound |

| Proteomics | Alterations in protein levels and modifications, target identification youtube.com | Identifying direct binding partners and downstream protein effectors |

| Metabolomics | Shifts in metabolic pathway activity, biomarker discovery nih.gov | Understanding the physiological impact on cellular metabolism |

Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling in Benzamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by enabling rapid and accurate prediction of molecular properties and activities. nih.govijettjournal.orgstmjournals.com Applying these computational tools to this compound and its analogs can significantly accelerate research and development.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling : Developing ML models to predict the biological activity of novel benzamide derivatives based on their chemical structure. nih.govarxiv.org This allows for the virtual screening of large chemical libraries to prioritize compounds for synthesis and testing, saving time and resources. nih.gov

ADMET Prediction : Using AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. nih.gov Early identification of compounds with poor pharmacokinetic or toxicity profiles can prevent costly failures in later stages of development.

De Novo Drug Design : Employing generative AI models to design novel benzamide structures with optimized properties. mdpi.com These models can explore a vast chemical space to propose new molecules that are predicted to have high potency for a specific target and favorable ADMET characteristics.

Reaction Yield Prediction : ML models can be trained on reaction data to predict the yield of synthetic routes, helping to optimize reaction conditions and improve the efficiency of synthesis for benzamides. nih.govrsc.org

The integration of AI and ML offers a powerful toolkit to guide the exploration of this compound, from optimizing its synthesis to designing next-generation compounds with superior therapeutic potential. ijettjournal.org

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,4-dimethoxy-N-(4-methoxyphenyl)benzamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves coupling 2,4-dimethoxybenzoic acid with 4-methoxyaniline (4-anisidine) using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane or DMF. Key optimizations include:

- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents enhance reagent solubility and reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product with >90% purity .

Advanced: How does crystallographic analysis using SHELX software validate the molecular structure of this compound?

Answer:

X-ray diffraction (XRD) data refinement via SHELXL allows precise determination of bond lengths, angles, and torsion angles. For benzamide derivatives:

- Hydrogen bonding : Intramolecular interactions (e.g., N–H···O) stabilize the planar benzamide core.

- Methoxy group orientation : Dihedral angles between methoxy substituents and the benzene ring are measured to assess steric effects.

- Validation : R values (<5%) and electron density maps confirm structural accuracy. SHELX refinement protocols are critical for resolving twinning or disorder in crystals .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR :